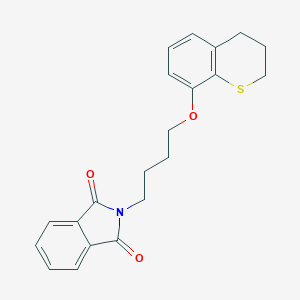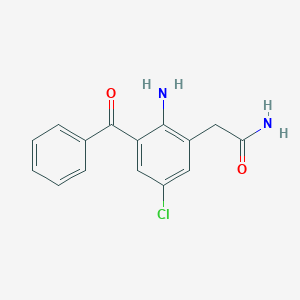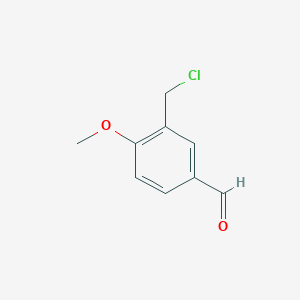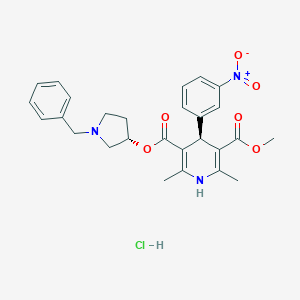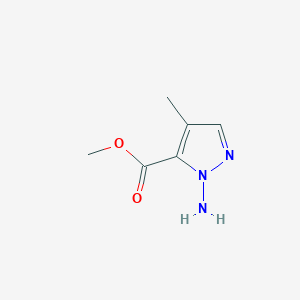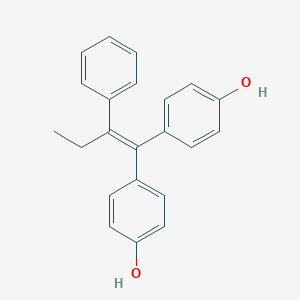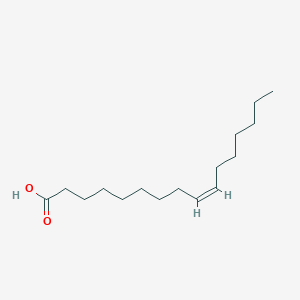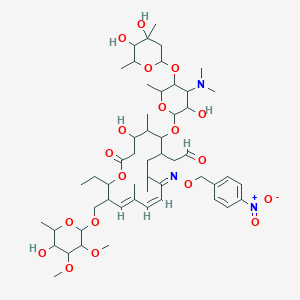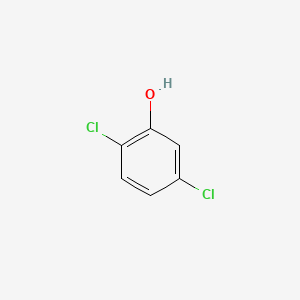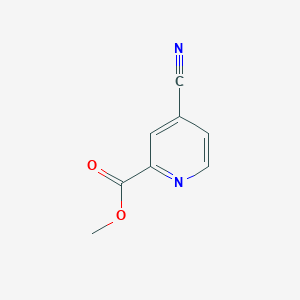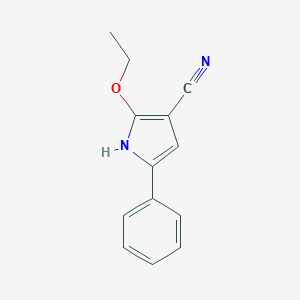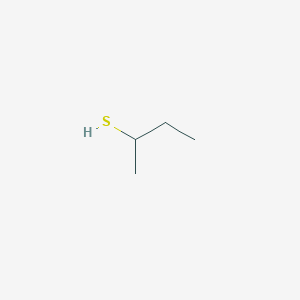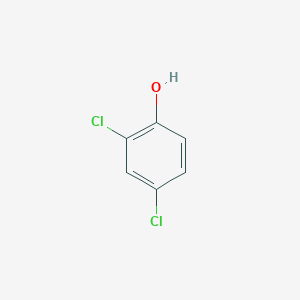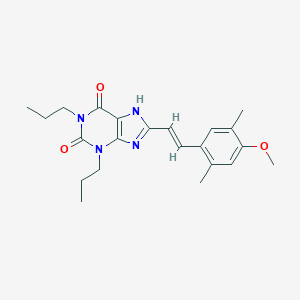
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine, commonly known as MRS 1220, is a potent and selective antagonist of the adenosine A3 receptor. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.
Mechanism Of Action
MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. The adenosine A3 receptor is expressed in various tissues and plays a role in the regulation of these processes. MRS 1220 blocks the binding of adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical And Physiological Effects
MRS 1220 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and have a neuroprotective effect. It has also been shown to enhance the efficacy of chemotherapy drugs.
Advantages And Limitations For Lab Experiments
One of the major advantages of MRS 1220 is its selectivity for the adenosine A3 receptor. This allows for more targeted therapy and reduces the risk of off-target effects. However, one of the limitations of MRS 1220 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
For research include the development of more potent and selective antagonists and investigating its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of MRS 1220 involves several steps. The first step is the synthesis of 4-methoxy-2,5-dimethylphenylacetonitrile, which is then reacted with propylmagnesium bromide to obtain the corresponding propyl ketone. The ketone is then reduced to the corresponding alcohol and reacted with 8-bromo-1,3-dipropylxanthine to obtain MRS 1220. The overall yield of the synthesis is around 12%.
Scientific Research Applications
MRS 1220 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that MRS 1220 can inhibit the growth and proliferation of cancer cells by blocking the adenosine A3 receptor. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research is its use in the treatment of inflammatory diseases. MRS 1220 has been shown to reduce inflammation by blocking the adenosine A3 receptor. It has also been shown to have a neuroprotective effect in the treatment of neurodegenerative diseases.
properties
CAS RN |
151539-37-6 |
|---|---|
Product Name |
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine |
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-16-12-15(4)17(29-5)13-14(16)3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
InChI Key |
NQVKNUOSPJBNIG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
synonyms |
8-[(E)-2-(4-methoxy-2,5-dimethyl-phenyl)ethenyl]-1,3-dipropyl-7H-purin e-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



